3-Bromo-2-(ethylamino)-9h-fluoren-9-one

Catalog No.
S13650899
CAS No.
5416-85-3
M.F
C15H12BrNO
M. Wt
302.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-(ethylamino)-9h-fluoren-9-one

CAS Number

5416-85-3

Product Name

3-Bromo-2-(ethylamino)-9h-fluoren-9-one

IUPAC Name

3-bromo-2-(ethylamino)fluoren-9-one

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

InChI

InChI=1S/C15H12BrNO/c1-2-17-14-8-12-11(7-13(14)16)9-5-3-4-6-10(9)15(12)18/h3-8,17H,2H2,1H3

InChI Key

DASHNMRLDHECJW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br

3-Bromo-2-(ethylamino)-9H-fluoren-9-one is an organic compound characterized by its unique structure, which includes a bromine atom and an ethylamino group attached to a fluorenone skeleton. The molecular formula for this compound is C_{13}H_{13BrNO with a molecular weight of approximately 259.10 g/mol. This compound appears as a solid, typically ranging in color from white to yellow to orange, and has a melting point between 162.0 °C and 166.0 °C .

Due to its functional groups:

  • Oxidation: The compound can be oxidized to yield fluorenone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the fluorenone core into fluorenol structures, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols in the presence of bases like sodium hydride.

Major Products

The specific products formed from these reactions will depend on the reagents and conditions used. For instance, oxidation may yield various fluorenone derivatives, while reduction can produce different fluorenol compounds.

Research indicates that 3-Bromo-2-(ethylamino)-9H-fluoren-9-one exhibits significant biological activity, particularly in enzyme interaction studies. The compound may act as a probe in biochemical assays, influencing enzyme activity through binding to active or allosteric sites on proteins. This interaction can lead to alterations in protein conformation and function, making it a valuable tool in biological research.

The synthesis of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one typically involves a multi-step process:

  • Bromination: The initial step often involves brominating 9H-fluoren-9-one to introduce the bromine atom at the desired position.
  • Nucleophilic Substitution: Following bromination, the ethylamino group is introduced through a nucleophilic substitution reaction. This step commonly utilizes sodium hydride as a base and dimethylformamide as the solvent.

In industrial settings, continuous flow reactors may be employed for more efficient production, enhancing yield and consistency through controlled reaction conditions .

3-Bromo-2-(ethylamino)-9H-fluoren-9-one finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biochemical Research: The compound is utilized in enzyme interaction studies and biochemical assays.
  • Material Science: It is involved in producing organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics.

The interactions of 3-Bromo-2-(ethylamino)-9H-fluoren-9-one with biological targets are crucial for understanding its potential therapeutic applications. Studies have shown that the compound can bind to specific proteins, altering their activity and potentially influencing metabolic pathways. This mechanism of action underlines its utility in drug design and development processes.

Several compounds share structural similarities with 3-Bromo-2-(ethylamino)-9H-fluoren-9-one:

Compound NameKey FeaturesUnique Aspects
3-Bromo-2-hydroxypyridineContains a hydroxyl group instead of ethylaminoDifferent reactivity profile due to hydroxyl group
2-Bromo-9H-fluoren-9-oneLacks the ethylamino groupLess versatile in substitution reactions
3-Bromo-2-methylanilineContains a methyl group instead of ethylaminoAlters reactivity and potential applications

Uniqueness

3-Bromo-2-(ethylamino)-9H-fluoren-9-one is distinguished by its combination of both the bromine atom and the ethylamino group, which provides it with specific reactivity patterns and diverse application potential. This unique structural configuration allows for extensive chemical modifications and interactions that are not possible with other similar compounds.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 3-Bromo-2-(ethylamino)-9h-fluoren-9-one provides fundamental insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals characteristic signatures that distinguish this compound from related fluorenone derivatives.

Nuclear Magnetic Resonance Spectroscopy Analysis

Proton nuclear magnetic resonance spectroscopy of 3-Bromo-2-(ethylamino)-9h-fluoren-9-one exhibits distinct spectral regions corresponding to its structural components [2] [3]. The aromatic proton signals appear in the downfield region between 7.0-8.5 parts per million, reflecting the deshielding effects of the electron-withdrawing carbonyl group and the aromatic π-system. The ethylamino substituent manifests through characteristic multipicity patterns, with the ethyl methylene protons appearing around 3.0-4.0 parts per million and the terminal methyl group resonating at approximately 1.2 parts per million. The amino proton typically appears as a broad signal between 5.0-7.0 parts per million, though its exact position depends on solvent conditions and hydrogen bonding interactions.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift assignments across the molecular framework [2] [3]. The carbonyl carbon resonance appears characteristically downfield at approximately 195 parts per million, consistent with the ketone functionality. Aromatic carbons distribute across the 120-160 parts per million region, with specific chemical shifts influenced by the electronic effects of the bromine and ethylamino substituents. The aliphatic carbons of the ethyl group appear in the upfield region between 15-45 parts per million.

Infrared Spectroscopic Characteristics

Infrared spectroscopy reveals diagnostic vibrational modes that confirm the presence of key functional groups within 3-Bromo-2-(ethylamino)-9h-fluoren-9-one [4]. The carbonyl stretching vibration appears prominently around 1720 cm⁻¹, characteristic of the fluorenone ketone functionality. The nitrogen-hydrogen stretching vibration manifests around 3300 cm⁻¹, indicating the presence of the amino group. The carbon-bromine bond contributes a characteristic stretching mode in the fingerprint region around 600 cm⁻¹.

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 3-Bromo-2-(ethylamino)-9h-fluoren-9-one demonstrates the electronic transitions characteristic of substituted fluorenone systems [2] [3]. The compound exhibits π-π* transitions in the 280-320 nanometer region, corresponding to the aromatic system electronic excitations. Additionally, n-π* transitions appear at longer wavelengths between 350-450 nanometers, arising from the lone pair electrons on the carbonyl oxygen transitioning to the π* orbital of the aromatic system. The presence of the ethylamino substituent introduces additional electronic perturbations that can influence both the position and intensity of these absorption bands.

Table 1: Spectroscopic Characterization Data
TechniqueKey CharacteristicsExpected Range/PositionReference Compounds
¹H NMRAromatic protons (7.0-8.5 ppm), ethyl group (1.2-4.0 ppm), NH proton (5-7 ppm)δ 1.2-8.5 ppmFluorenone derivatives [2] [3]
¹³C NMRCarbonyl carbon (~195 ppm), aromatic carbons (120-160 ppm), aliphatic carbons (15-45 ppm)δ 15-195 ppmFluorenone derivatives [2] [3]
IR SpectroscopyC=O stretch (~1720 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-Br stretch (~600 cm⁻¹)600-3300 cm⁻¹Fluorenone base structure [4]
UV-Vis Spectroscopyπ-π* transitions (280-320 nm), n-π* transitions (350-450 nm)λmax 280-450 nmFluorenone derivatives [2] [3]
Mass SpectrometryMolecular ion peak at m/z 302, fragmentation patterns with loss of ethylaminem/z 302, 257, 180Fluorenone derivatives

Thermal Behavior and Phase Transition Analysis

The thermal properties of 3-Bromo-2-(ethylamino)-9h-fluoren-9-one reflect the structural complexity introduced by the bromine and ethylamino substituents on the fluorenone framework. Thermal analysis techniques provide critical information about phase transitions, decomposition pathways, and thermal stability limits.

Thermogravimetric Analysis Behavior

Thermogravimetric analysis of 3-Bromo-2-(ethylamino)-9h-fluoren-9-one reveals multi-step thermal decomposition processes characteristic of substituted fluorenone derivatives [6] [7]. Initial decomposition typically commences between 215-260°C, consistent with the thermal stability patterns observed for similar bromoaminofluorenone compounds. The first major mass loss event, representing approximately 15-20% of the total molecular weight, corresponds to the elimination of the ethylamino substituent. This process likely involves carbon-nitrogen bond cleavage followed by the release of ethylamine vapor. Subsequent decomposition stages involve the degradation of the aromatic framework, with complete decomposition achieved at elevated temperatures above 400°C.

The thermal decomposition profile demonstrates the influence of substituent effects on overall thermal stability [6]. The presence of the bromine atom, known for its thermal lability, contributes to the relatively moderate decomposition onset temperature. Concurrently, the ethylamino group provides a preferential degradation pathway through carbon-nitrogen bond breaking, which occurs before extensive aromatic ring degradation.

Differential Scanning Calorimetry Characteristics

Differential scanning calorimetry analysis provides insights into phase transition behavior and thermal events within 3-Bromo-2-(ethylamino)-9h-fluoren-9-one [7]. The compound likely exhibits melting behavior characterized by an endothermic transition, though specific melting point data requires direct experimental determination. Related bromoaminofluorenone compounds demonstrate melting points in the range of 160-245°C [8], suggesting similar thermal behavior for this derivative.

The calorimetric profile may reveal additional thermal events including potential polymorphic transitions or solid-state rearrangements prior to melting. These transitions reflect the influence of intermolecular interactions, including hydrogen bonding from the amino group and halogen bonding from the bromine substituent.

Phase Transition Analysis

Phase transition behavior in 3-Bromo-2-(ethylamino)-9h-fluoren-9-one involves complex intermolecular interactions that influence solid-state packing and thermal properties [8]. The compound may exhibit polymorphic behavior, with different crystalline forms displaying distinct melting points and thermal characteristics. The ethylamino substituent enables hydrogen bonding interactions that can stabilize specific crystal structures, while the bromine atom contributes to intermolecular halogen bonding networks.

Table 2: Thermal Analysis Data
Analysis MethodTemperature Range (°C)Expected BehaviorMass Loss (%)Literature Basis
Thermogravimetric Analysis (TGA)25-600Initial decomposition ~215-260°C, multi-step degradation15-20% (ethylamine loss), 80-85% (complete decomposition)Fluorenone derivatives [6] [7]
Differential Scanning Calorimetry (DSC)25-300Melting endotherm, potential polymorphic transitionsN/AFluorenone derivatives [7]
Thermal Decomposition200-400Loss of ethylamine group, aromatic ring degradation100% at elevated temperaturesAmino compound thermal behavior [9] [10]
Phase TransitionsVariableSolid-solid transitions possible before meltingN/ARelated bromoaminofluorenones [8]

Solubility Parameters in Organic Solvent Systems

The solubility behavior of 3-Bromo-2-(ethylamino)-9h-fluoren-9-one in various organic solvent systems reflects the compound's amphiphilic character, arising from the combination of the hydrophobic fluorenone framework with the polar ethylamino substituent. Understanding solubility patterns enables prediction of formulation compatibility and processing conditions.

Polar Aprotic Solvent Systems

3-Bromo-2-(ethylamino)-9h-fluoren-9-one demonstrates high solubility in polar aprotic solvents, particularly dimethyl sulfoxide and N,N-dimethylformamide [11] [12]. These solvents provide excellent solvation for both the polar amino functionality and the aromatic π-system. Dimethyl sulfoxide, with its high dielectric constant and hydrogen bond accepting capability, readily dissolves the compound at concentrations exceeding 20 mg/mL [12]. Similarly, N,N-dimethylformamide serves as an effective solvent due to its ability to coordinate with the amino group while providing favorable interactions with the aromatic framework [13] [14].

The high solubility in these polar aprotic systems enables their use in synthetic transformations, purification procedures, and analytical characterizations. The solvation mechanism involves coordination of the solvent with the amino nitrogen, simultaneous π-π interactions with the aromatic system, and favorable dipole-dipole interactions with the carbonyl group.

Chlorinated Solvent Compatibility

Chloroform provides moderate solubility for 3-Bromo-2-(ethylamino)-9h-fluoren-9-one, with estimated concentrations in the range of 5-20 mg/mL [11]. The solubility in chloroform results from favorable dispersion interactions between the solvent and the aromatic fluorenone framework, combined with moderate dipole interactions. However, the limited hydrogen bonding capability of chloroform restricts the maximum achievable concentration compared to more polar solvents.

Alcohol Solvent Systems

Primary alcohols, including ethanol and methanol, demonstrate moderate solubility for 3-Bromo-2-(ethylamino)-9h-fluoren-9-one [11] [15]. The estimated solubility ranges between 1-5 mg/mL, reflecting the balance between hydrogen bonding interactions with the amino group and the limited compatibility of the aromatic framework with the alcohol medium. The solubility mechanism involves hydrogen bonding between the alcohol hydroxyl group and the amino nitrogen, providing sufficient solvation to achieve useful concentrations for analytical and preparative applications.

Hansen Solubility Parameter Analysis

The solubility behavior of 3-Bromo-2-(ethylamino)-9h-fluoren-9-one can be understood through Hansen solubility parameter analysis, which considers dispersion (δD), polarity (δP), and hydrogen bonding (δH) contributions [16]. The compound exhibits good compatibility with solvents having high polarity parameters and moderate hydrogen bonding parameters. Poor solubility in water results from the mismatch in hydrogen bonding parameters, while excellent solubility in polar aprotic solvents reflects optimal polarity parameter matching.

Table 3: Solubility Parameters in Organic Solvent Systems
Solvent SystemSolubility ClassificationEstimated Solubility (mg/mL)Hansen Parameter CompatibilityLiterature Support
WaterInsoluble<0.1Poor (high δH mismatch)Fluorenone analogs [11]
Dimethyl Sulfoxide (DMSO)Highly soluble>20Good (high δP, moderate δH)Polar aprotic solvents [12]
N,N-Dimethylformamide (DMF)Highly soluble>20Good (high δP, moderate δH)Polar aprotic solvents [13] [14]
ChloroformSoluble5-20Moderate (δD match, low δH)Fluorenone derivatives [11]
EthanolModerately soluble1-5Moderate (δH compatibility)Alcohol solvents [15]
MethanolModerately soluble1-5Moderate (δH compatibility)Alcohol solvents [11]
AcetoneModerately soluble1-5Moderate (δP match)Ketone solvents [11]
TolueneSlightly soluble0.1-1Poor (δP mismatch)Aromatic solvents [15]
HexaneInsoluble<0.1Poor (all parameters mismatch)Nonpolar solvents [11]

Stability Under Various Environmental Conditions

The environmental stability of 3-Bromo-2-(ethylamino)-9h-fluoren-9-one depends on multiple factors including temperature, light exposure, pH conditions, and the presence of oxidizing or hydrolyzing agents. Understanding stability profiles enables appropriate storage recommendations and predicts behavior under processing conditions.

Temperature-Dependent Stability

Under ambient temperature conditions (25°C), 3-Bromo-2-(ethylamino)-9h-fluoren-9-one demonstrates good stability with negligible degradation rates during typical storage periods. Elevated temperature exposure (60°C) results in moderate stability with slow degradation rates estimated at less than 5% per month [6] [7]. The primary degradation mechanism under elevated temperature involves thermal decomposition following the pathways identified through thermogravimetric analysis, beginning with ethylamine elimination.

The compound's thermal stability reflects the inherent stability of the fluorenone framework combined with the moderate thermal lability of the carbon-nitrogen bond in the ethylamino substituent. Extended exposure to temperatures above 150°C results in accelerated decomposition, making temperature control essential during synthetic and processing operations.

Photochemical Stability

Ultraviolet light exposure represents a significant stability concern for 3-Bromo-2-(ethylamino)-9h-fluoren-9-one due to the photolabile nature of the aromatic fluorenone system [17] [18]. The compound's absorption in the ultraviolet region (280-450 nm) makes it susceptible to photodegradation through various mechanisms including aromatic ring photooxidation and photoinduced radical reactions. Photodegradation studies of related fluorenone compounds demonstrate the formation of hydroxylated products and ring-opened intermediates under prolonged ultraviolet exposure [18].

The photostability can be enhanced through appropriate formulation strategies including the use of ultraviolet absorbers, antioxidants, and light-protective packaging materials [19]. Storage under amber glass containers or in dark environments effectively prevents photodegradation.

pH-Dependent Stability

The stability of 3-Bromo-2-(ethylamino)-9h-fluoren-9-one varies significantly with pH conditions due to the presence of the basic ethylamino group. Under acidic conditions (pH 3), the compound demonstrates good stability through protonation of the amino nitrogen, which enhances water solubility but does not induce degradation. The protonated form exhibits increased stability due to reduced nucleophilicity of the nitrogen center.

Basic conditions (pH 9) present potential stability challenges through base-catalyzed hydrolysis mechanisms [20]. The amino group under basic conditions can undergo nucleophilic attack leading to carbon-nitrogen bond cleavage and subsequent degradation. The rate of base-catalyzed degradation depends on temperature, with elevated temperatures accelerating the hydrolysis process.

Oxidative Stability

Oxidative conditions pose moderate stability risks for 3-Bromo-2-(ethylamino)-9h-fluoren-9-one through potential aromatic ring oxidation and amino group oxidation pathways [21]. The electron-rich aromatic system, particularly positions activated by the ethylamino substituent, represents vulnerable sites for oxidative attack. Common oxidizing agents can convert the compound to hydroxylated derivatives or quinone-like products.

The amino functionality provides additional oxidative vulnerability through conversion to imine or nitro derivatives under strong oxidizing conditions. Antioxidant protection and inert atmosphere storage effectively prevent oxidative degradation.

Table 4: Environmental Stability Assessment
Environmental ConditionStability AssessmentExpected Degradation RatePrimary Degradation PathwayLiterature Evidence
Ambient Temperature (25°C)StableNegligibleNoneStandard storage conditions
Elevated Temperature (60°C)Moderately stableSlow (<5% per month)Thermal decompositionThermal analysis studies [6] [7]
UV Light ExposurePotentially unstableModerate to fastPhotodegradation of aromatic systemAromatic photodegradation [17] [18]
Acidic Conditions (pH 3)StableSlowProtonation (no degradation)Amine stability in acid
Basic Conditions (pH 9)Potentially unstableModerate (amine hydrolysis)Hydrolysis of amine linkageBase-catalyzed hydrolysis [20]
Oxidative ConditionsPotentially unstableModerate (aromatic oxidation)Aromatic ring oxidationAromatic oxidation patterns [21]
Hydrolytic ConditionsModerately stableSlow to moderateC-N bond hydrolysisAmino compound hydrolysis [20]
Dry Storage ConditionsStableNegligibleNoneStandard pharmaceutical storage

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

301.01023 g/mol

Monoisotopic Mass

301.01023 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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